

# Technical Support Center: DHDAC Liposome Formulation Stability

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dihexadecyl dimethyl ammonium chloride*

Cat. No.: *B7820889*

[Get Quote](#)

Welcome to the technical support guide for DHDAC (1,2-dihexadecyl-3-trimethylammonium-propane) liposome formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their cationic liposome preparations. This guide provides in-depth, experience-based answers to common challenges, ensuring the integrity and reproducibility of your experimental results.

## Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding DHDAC liposome stability.

### Q1: What are the primary indicators of DHDAC liposome instability?

Instability in liposome formulations manifests in several ways that can compromise their efficacy as delivery vehicles. The key indicators to monitor are:

- Physical Instability: This is the most common issue and includes:
  - Aggregation/Flocculation: A visible cloudiness, precipitation, or an increase in particle size over time as measured by Dynamic Light Scattering (DLS). This occurs when liposomes clump together.<sup>[1][2]</sup>

- Fusion: Liposomes merge to form larger vesicles, leading to a significant increase in the average particle diameter and a broader size distribution (polydispersity index, PDI).[2][3]
- Changes in Size/PDI: An increase in the z-average mean diameter or PDI upon storage indicates ongoing aggregation or fusion events.[4] Stable formulations should maintain consistent size and PDI for the duration of storage.[5]
- Chemical Instability: This involves the degradation of the liposomal components or the encapsulated payload.[6]
  - Lipid Hydrolysis/Oxidation: The breakdown of DHDAC or helper lipids can alter the bilayer integrity. While DHDAC's ether linkages are more resistant to hydrolysis than the ester bonds found in many phospholipids, oxidative degradation of unsaturated helper lipids can still occur.[6]
  - Drug Degradation: The encapsulated therapeutic or diagnostic agent may degrade over time, often catalyzed by factors like pH or interaction with lipid components.[7][8][9]
- Payload Leakage: The encapsulated (hydrophilic) or intercalated (lipophilic) drug leaks out from the liposome into the external medium.[2][10][11] This reduces the effective concentration of the delivered agent and is a critical failure point for any delivery system.

## Q2: Why is my DHDAC liposome formulation aggregating?

Aggregation is primarily an electrostatic phenomenon driven by the inherent properties of cationic lipids like DHDAC.

- High Surface Charge (Zeta Potential): DHDAC imparts a strong positive charge to the liposome surface. While this is beneficial for interacting with negatively charged cell membranes, it can also lead to issues in formulation.[12] In buffers with high ionic strength or containing multivalent anions (e.g., phosphate), these counter-ions can "shield" the positive charge, reducing electrostatic repulsion between liposomes and allowing attractive van der Waals forces to dominate, causing aggregation.[13][14]
- Insufficient Steric Hindrance: Without a protective physical barrier, positively charged liposomes can easily approach each other and aggregate.

#### Solutions:

- **Incorporate PEGylated Lipids:** Adding a small molar percentage (e.g., 5 mol%) of a PEG-lipid (like DSPE-PEG2000) is the most effective solution. The polyethylene glycol (PEG) chains form a protective, hydrophilic layer on the liposome surface.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) This layer provides a steric barrier that physically prevents liposomes from getting close enough to aggregate.[\[13\]](#)[\[14\]](#)[\[16\]](#)
- **Optimize Buffer Conditions:** Use a buffer with low ionic strength (e.g., HEPES or Tris buffer instead of PBS) where possible, especially during storage. High salt concentrations can promote aggregation.[\[17\]](#)
- **Control Liposome Concentration:** Very high concentrations of liposomes can increase the frequency of collisions, leading to faster aggregation. Diluting the formulation for storage can sometimes help.

### Q3: My encapsulated drug is leaking out. How can I improve retention?

Drug leakage is a sign of a compromised or overly fluid lipid bilayer. The stability of the bilayer is crucial for retaining the payload.[\[2\]](#)[\[10\]](#)

- **Bilayer Fluidity:** Liposomes made solely of DHDAC can have a relatively fluid and permeable membrane, especially if the experimental temperature is above the lipid's phase transition temperature ( $T_c$ ).
- **Lipid Packing Defects:** A poorly packed lipid bilayer, which can occur without the right mix of lipids, creates gaps through which the encapsulated molecules can escape.

#### Solutions:

- **Incorporate Cholesterol:** Cholesterol is a critical component for stabilizing lipid bilayers.[\[12\]](#) [\[18\]](#) It inserts itself between the lipid molecules, filling gaps and increasing the packing density. This reduces the membrane's permeability and fluidity, thereby minimizing drug leakage.[\[18\]](#)[\[19\]](#)[\[20\]](#) A common starting point is 30-50 mol% cholesterol.[\[21\]](#)

- Choose Appropriate Helper Lipids: The choice of a neutral "helper" lipid significantly impacts bilayer properties.[22][23][24][25]
  - For Rigidity: Using a helper lipid with saturated acyl chains, like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), results in a more rigid, less permeable membrane, which is excellent for drug retention.[23]
  - For Fusogenicity: If the goal is endosomal escape, a cone-shaped lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is often used.[12][22][23] However, DOPE can sometimes increase leakage compared to more rigid lipids. A balance must be struck based on the application.[22]
- Optimize Drug Loading Method: The method used to load the drug can impact retention. For instance, active loading methods that create a drug precipitate inside the liposome can lead to much more stable encapsulation than passive loading.[26]

## Section 2: Troubleshooting Guide & Protocols

This section provides a structured approach to solving specific experimental problems.

### Problem: High Polydispersity Index (PDI > 0.3) after Preparation

A high PDI indicates a heterogeneous population of liposomes, which is undesirable for reproducible in vitro and in vivo studies.

Caption: Troubleshooting workflow for high Polydispersity Index (PDI).

### Protocol 1: Preparation of Stabilized DHDAC Liposomes

This protocol describes the thin-film hydration method followed by extrusion to produce stable, unilamellar DHDAC liposomes with a defined size.[27][28][29]

Materials:

- DHDAC (1,2-dihexadecyl-3-trimethylammonium-propane)
- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

- Cholesterol
- DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
- Chloroform
- Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

#### Procedure:

- Lipid Mixture Preparation:
  - In a clean round-bottom flask, combine the lipids in chloroform at the desired molar ratio. A robust starting formulation is DHDAC:DOPE:Cholesterol:DSPE-PEG(2000) at a 50:25:20:5 molar ratio.
  - Ensure the total lipid concentration in the organic solvent is around 10-20 mg/mL.[\[28\]](#)
- Thin-Film Formation:
  - Connect the flask to a rotary evaporator.
  - Rotate the flask in a water bath set to 37-40°C to evaporate the chloroform.
  - Continue rotation under a high vacuum for at least 2 hours (or overnight) after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.[\[27\]](#)
- Hydration:
  - Warm the hydration buffer to ~60-70°C. This should be above the phase transition temperature of all lipids in the mixture.[\[27\]](#)
  - Add the pre-warmed buffer to the flask. The volume should be calculated to achieve the desired final total lipid concentration (e.g., 1-5 mg/mL).

- Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. The resulting solution will be milky and contain large, multilamellar vesicles (MLVs).[28]
- Size Reduction (Extrusion):
  - Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
  - Equilibrate the extruder assembly to the same temperature as the hydration buffer to prevent the lipids from falling out of solution.
  - Load the MLV suspension into one of the extruder's syringes.
  - Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times). This process forces the MLVs to break down and re-form as smaller, unilamellar vesicles (LUVs) with a more uniform size.
  - The final product should be a translucent suspension.
- Characterization and Storage:
  - Measure the final particle size and PDI using Dynamic Light Scattering (DLS).
  - Determine the zeta potential to confirm the surface charge.
  - Store the final liposome formulation at 4°C.[5] Do not freeze unless a specific cryoprotectant (like sucrose or trehalose) has been included in the formulation.[1]

## Protocol 2: Assessing Stability via Leakage Assay

This protocol uses the fluorescent dye calcein to quantify the leakage of aqueous content from liposomes over time.

Principle: Calcein is self-quenching at high concentrations. When encapsulated inside liposomes at a high concentration (e.g., 50-100 mM), its fluorescence is very low. If the liposomes leak, calcein is released into the much larger external volume, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence.

#### Procedure:

- Preparation of Calcein-Loaded Liposomes:
  - Follow Protocol 1, but use a solution of 50 mM Calcein in your chosen buffer as the hydration medium.
  - After extrusion, it is critical to remove all unencapsulated calcein. This is typically done using size exclusion chromatography (e.g., a Sephadex G-50 column), eluting with the plain buffer. The liposomes will elute in the void volume, while the free calcein will be retained.
- Stability Study Setup:
  - Aliquot the purified calcein-loaded liposome suspension into several vials.
  - Incubate the vials under the desired test conditions (e.g., 4°C, 25°C, 37°C).
  - At each time point (e.g., 0, 1, 6, 24, 48 hours), take a sample for measurement.
- Fluorescence Measurement:
  - For each sample, measure the initial fluorescence ( $F_t$ ) using a fluorometer (Excitation: ~495 nm, Emission: ~515 nm).
  - To determine the fluorescence corresponding to 100% leakage ( $F_{max}$ ), add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the sample. This will completely disrupt the liposomes, releasing all encapsulated calcein. Measure the fluorescence again.
- Calculation:
  - The percentage of leakage at time 't' is calculated as: % Leakage =  $[(F_t - F_0) / (F_{max} - F_0)] * 100$  where  $F_0$  is the fluorescence at time zero.

## Section 3: Impact of Formulation Components

The choice of each component in the formulation plays a critical role in the final stability of the liposomes.

Caption: Relationship between formulation components and stability outcomes.

## Component Impact Summary

| Component                | Molar Ratio (Typical) | Primary Role in Stability           | Mechanism                                                                                                                                          |
|--------------------------|-----------------------|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| DHDAC                    | 40-60%                | Provides positive charge            | The quaternary ammonium headgroup is essential for electrostatic interaction with nucleic acids and cell membranes.[12]                            |
| Helper Lipid (DOPE/DSPC) | 20-40%                | Modulates bilayer properties        | DOPE promotes a non-bilayer phase, aiding endosomal escape.[12][22] DSPC has saturated tails, creating a more rigid, less leaky membrane. [23][25] |
| Cholesterol              | 20-50%                | Reduces leakage, enhances stability | Intercalates between lipids, increasing packing density, modulating fluidity, and reducing permeability.[12][18] [20][30]                          |
| PEG-Lipid                | 1-5%                  | Prevents aggregation                | Forms a hydrated polymer brush on the surface, creating a steric barrier that prevents close approach and aggregation of vesicles.[13][14][31]     |

By rationally selecting and optimizing the ratios of these components, researchers can design DHDAC liposome formulations with the high degree of stability required for successful drug delivery applications.

## References

- Cationic liposome - Wikipedia. Wikipedia. [\[Link\]](#)
- Effect of cholesterol on molecular transport of organic cations across liposome bilayers probed by second harmonic generation - PMC. NIH. [\[Link\]](#)
- Steffes, V. M., Zhang, Z., MacDonald, S., et al. (2020). PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells. *ACS Applied Materials & Interfaces*, 12(1), 151-162. [\[Link\]](#)
- Steffes, V. M., Zhang, Z., MacDonald, S., et al. (2019). PEGylation of Paclitaxel-Loaded Cationic Liposomes Drives Steric Stabilization of Bicelles and Vesicles thereby Enhancing Delivery and Cytotoxicity to Human Cancer Cells. ACS Publications. [\[Link\]](#)
- Charge Boosting Effect of Cholesterol on Cationic Liposomes. ResearchGate. [\[Link\]](#)
- Zelphati, O., & Szoka Jr, F. C. (1996). Factors affecting DNA binding and stability of association to cationic liposomes. PubMed. [\[Link\]](#)
- Yadav, A. V., Murthy, R. S. R., & Shete, A. S. (2011). Stability Aspects of Liposomes. *Indian Journal of Pharmaceutical Education and Research*, 45(4), 403-413. [\[Link\]](#)
- Steffes, V. M., Zhang, Z., MacDonald, S., et al. (2020). PEGylation of Paclitaxel-Loaded Cationic Liposomes Drives Steric Stabilization of Bicelles and Vesicles thereby Enhancing Delivery and Cytotoxicity to Human Cancer Cells. PubMed. [\[Link\]](#)
- PEGylation and folic-acid functionalization of cationic lipoplexes—Improved nucleic acid transfer into cancer cells. *Frontiers*. [\[Link\]](#)
- Leal, C., Ewert, K. K., Shirazi, R. S., Boussein, N. F., & Safinya, C. R. (2011). The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic

Liposome–DNA Complexes. PubMed Central. [\[Link\]](#)

- Role of cholesterol on the transfection barriers of cationic lipid/DNA complexes. ResearchGate. [\[Link\]](#)
- Momekova, D., Rangelov, S., & Lambov, N. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. *Frontiers in Bioengineering and Biotechnology*, 9, 620526. [\[Link\]](#)
- Caracciolo, G., Pozzi, D., Caminiti, R., & Amenitsch, H. (2007). Structural Stability against Disintegration by Anionic Lipids Rationalizes the Efficiency of Cationic Liposome/DNA Complexes. *Langmuir*, 23(8), 4496-4504. [\[Link\]](#)
- Fandy, T. E., Herman, E. H., Knapinska, A., & Srivastava, R. K. (2010). Liposomes loaded with histone deacetylase inhibitors for breast cancer therapy. PubMed. [\[Link\]](#)
- Intracellular and serum stability of liposomal 2',3'-dideoxycytidine. Effect of lipid composition. Not available. [\[Link\]](#)
- Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. *Advanced Drug Delivery Reviews*, 99(Pt A), 129-137. [\[Link\]](#)
- Hui, S. W., Langner, M., Zhao, Y. L., Ross, P., Hurley, E., & Chan, K. (1996). The role of helper lipids in cationic liposome-mediated gene transfer. *Biophysical Journal*, 71(2), 585-595. [\[Link\]](#)
- The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. ResearchGate. [\[Link\]](#)
- Enhanced Pharmacodynamic and Antitumor Properties of a Histone Deacetylase Inhibitor Encapsulated in Liposomes or ErbB2-Targeted Immunoliposomes. *AACR Journals*. [\[Link\]](#)
- Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. NIH. [\[Link\]](#)

- Xia, Y., Sun, J., & Liang, D. (2014). Aggregation, fusion, and leakage of liposomes induced by peptides. *Langmuir*, 30(25), 7334-7342. [[Link](#)]
- Aggregation, Fusion, and Leakage of Liposomes Induced by Peptides. ResearchGate. [[Link](#)]
- Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Preprints.org. [[Link](#)]
- Sonai, S., Suzuki, K., Tokuoka, Y., et al. (2000). Effects of complexation between liposome and poly(malic acid) on aggregation and leakage behaviour. *Biomaterials*, 21(8), 797-804. [[Link](#)]
- Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. PubMed Central. [[Link](#)]
- Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [[Link](#)]
- Leakage and Rupture of Lipid Membranes by Charged Polymers and Nanoparticles. ACS Publications. [[Link](#)]
- Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. [[Link](#)]
- Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. ACS Publications. [[Link](#)]
- Liposome Stability & Characterization: Key Considerations. BOC Sciences - YouTube. [[Link](#)]
- Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., et al. (2012). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. [[Link](#)]
- Rapid degradation of Histone Deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. bioRxiv. [[Link](#)]
- Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability. PubMed Central. [[Link](#)]

- Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway. PubMed. [\[Link\]](#)
- Cazzolla, A. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io. [\[Link\]](#)
- Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. NIH. [\[Link\]](#)
- Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. MDPI. [\[Link\]](#)
- Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Application. MDPI. [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [ijper.org](http://ijper.org) [[ijper.org](http://ijper.org)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 3. Aggregation, fusion, and leakage of liposomes induced by peptides - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. [scispace.com](http://scispace.com) [[scispace.com](http://scispace.com)]
- 5. Liposomes loaded with histone deacetylase inhibitors for breast cancer therapy - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. [ijpsjournal.com](http://ijpsjournal.com) [[ijpsjournal.com](http://ijpsjournal.com)]
- 7. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 8. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 9. [biorxiv.org](http://biorxiv.org) [[biorxiv.org](http://biorxiv.org)]

- 10. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. Leakage and Rupture of Lipid Membranes by Charged Polymers and Nanoparticles - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. Cationic liposome - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org/)]
- 13. PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 14. [pubs.acs.org](https://pubs.acs.org/) [[pubs.acs.org](https://pubs.acs.org/)]
- 15. [encapsula.com](https://encapsula.com/) [[encapsula.com](https://encapsula.com/)]
- 16. PEGylation of Paclitaxel-Loaded Cationic Liposomes Drives Steric Stabilization of Bicelles and Vesicles thereby Enhancing Delivery and Cytotoxicity to Human Cancer Cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 17. Factors affecting DNA binding and stability of association to cationic liposomes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 18. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 19. Effect of cholesterol on molecular transport of organic cations across liposome bilayers probed by second harmonic generation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 20. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- 21. Intracellular and serum stability of liposomal 2',3'-dideoxycytidine. Effect of lipid composition - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 22. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 23. Helper lipids - Nucleosyn [[nucleosyn.com](https://nucleosyn.com/)]
- 24. The role of helper lipids in cationic liposome-mediated gene transfer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 25. What is a Helper Lipid? | BroadPharm [[broadpharm.com](https://broadpharm.com/)]
- 26. [aacrjournals.org](https://aacrjournals.org/) [[aacrjournals.org](https://aacrjournals.org/)]
- 27. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 28. Liposome Preparation - Avanti Research™ [[sigmaaldrich.com](https://sigmaaldrich.com/)]

- 29. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 30. The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | PEGylation and folic-acid functionalization of cationic lipoplexes—Improved nucleic acid transfer into cancer cells [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: DHDAC Liposome Formulation Stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820889#how-to-improve-the-stability-of-dhdac-liposome-formulations]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)